molecular formula C8H6N4O3 B1331675 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid CAS No. 332909-71-4

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B1331675
CAS No.: 332909-71-4
M. Wt: 206.16 g/mol
InChI Key: WIOFQADFRFYOGG-UHFFFAOYSA-N
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Description

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H6N4O3 and a molecular weight of 206.16 g/mol It is characterized by the presence of a hydroxy group and a tetrazole ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with sodium azide and a suitable catalyst under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include the use of organic solvents and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and tetrazole groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects[4][4].

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid: Similar structure with the tetrazole ring in a different position.

    4-(1H-tetrazol-1-yl)benzoic acid: Lacks the hydroxy group.

    2-hydroxybenzoic acid (salicylic acid): Lacks the tetrazole ring.

Uniqueness

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid is unique due to the presence of both the hydroxy group and the tetrazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-4-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c13-7-3-5(12-4-9-10-11-12)1-2-6(7)8(14)15/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOFQADFRFYOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357635
Record name 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332909-71-4
Record name 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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